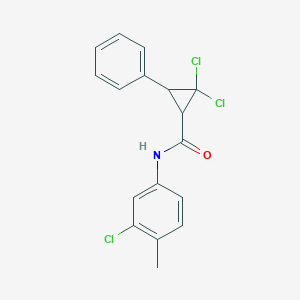
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as EIHB, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammation process. It also inhibits the activity of protein kinase C (PKC), which is involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. However, its low solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 3-ethyl-2-(phenylimino)thiazolidin-4-one with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in the presence of a base. The resulting product is purified through recrystallization and characterized through various analytical techniques.
Applications De Recherche Scientifique
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential medicinal properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Several studies have also reported its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C20H19IN2O3S |
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19IN2O3S/c1-3-23-19(25)17(27-20(23)22-14-8-6-5-7-9-14)12-13-10-15(21)18(24)16(11-13)26-4-2/h5-12,24H,3-4H2,1-2H3/b17-12+,22-20? |
Clé InChI |
PJQSCFLLRCZOPU-UBLAJHMLSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)O)OCC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)SC1=NC3=CC=CC=C3 |
SMILES canonique |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)SC1=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![3-(3-Bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B298303.png)

![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)


![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)




![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298328.png)